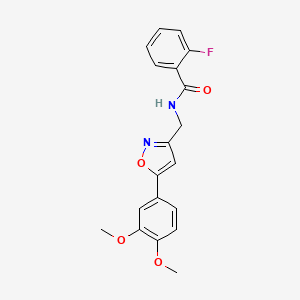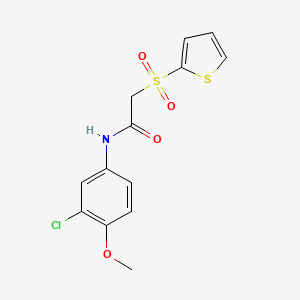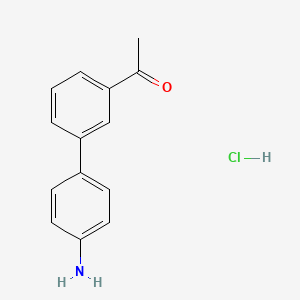
3-(4-Fluoro-3-methoxyphenyl)pyridine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluoro-3-methoxyphenyl)pyridine;hydrochloride, also known as FMPH, is a chemical compound with potential therapeutic applications in the field of neuroscience. It is a novel and selective dopamine transporter ligand that has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders.
作用机制
3-(4-Fluoro-3-methoxyphenyl)pyridine;hydrochloride selectively binds to dopamine transporters in the brain, which are responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the reuptake of dopamine, 3-(4-Fluoro-3-methoxyphenyl)pyridine;hydrochloride increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain. This mechanism is believed to be responsible for the therapeutic effects of 3-(4-Fluoro-3-methoxyphenyl)pyridine;hydrochloride in the treatment of Parkinson's disease, ADHD, and substance abuse disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Fluoro-3-methoxyphenyl)pyridine;hydrochloride are primarily related to its ability to increase dopamine signaling in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and movement. By increasing dopamine levels in the brain, 3-(4-Fluoro-3-methoxyphenyl)pyridine;hydrochloride is believed to improve symptoms associated with Parkinson's disease, ADHD, and substance abuse disorders.
实验室实验的优点和局限性
One of the main advantages of 3-(4-Fluoro-3-methoxyphenyl)pyridine;hydrochloride is its selectivity for dopamine transporters in the brain. This selectivity allows for the specific targeting of dopamine signaling pathways, which can lead to more effective and targeted treatments for neurological disorders. However, one limitation of 3-(4-Fluoro-3-methoxyphenyl)pyridine;hydrochloride is its potential for off-target effects, which can lead to unwanted side effects and complications.
未来方向
There are several potential future directions for the study of 3-(4-Fluoro-3-methoxyphenyl)pyridine;hydrochloride. One area of research is the development of more selective and potent dopamine transporter ligands for the treatment of neurological disorders. Another area of research is the investigation of the long-term effects of 3-(4-Fluoro-3-methoxyphenyl)pyridine;hydrochloride on dopamine signaling in the brain. Additionally, the use of 3-(4-Fluoro-3-methoxyphenyl)pyridine;hydrochloride in combination with other therapeutic agents for the treatment of neurological disorders is an area of active research.
合成方法
The synthesis of 3-(4-Fluoro-3-methoxyphenyl)pyridine;hydrochloride involves the reaction of 4-fluoro-3-methoxybenzaldehyde with 2-cyanopyridine in the presence of a reducing agent and a catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of 3-(4-Fluoro-3-methoxyphenyl)pyridine;hydrochloride. The overall synthesis process is relatively straightforward and can be carried out using standard laboratory equipment and techniques.
科学研究应用
3-(4-Fluoro-3-methoxyphenyl)pyridine;hydrochloride has been extensively studied for its potential use as a diagnostic tool for Parkinson's disease. It has been shown to selectively bind to dopamine transporters in the brain, which are known to be affected in Parkinson's disease. The use of 3-(4-Fluoro-3-methoxyphenyl)pyridine;hydrochloride in combination with positron emission tomography (PET) imaging has shown promising results in the early detection and diagnosis of Parkinson's disease.
In addition to its diagnostic potential, 3-(4-Fluoro-3-methoxyphenyl)pyridine;hydrochloride has also been studied for its potential therapeutic applications in the treatment of ADHD and substance abuse disorders. It has been shown to increase dopamine levels in the brain, which is believed to be a key mechanism in the treatment of these disorders.
属性
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO.ClH/c1-15-12-7-9(4-5-11(12)13)10-3-2-6-14-8-10;/h2-8H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTYMVLCUDTRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CN=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-3-methoxyphenyl)pyridine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2488278.png)

![1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2488284.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2488286.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2488288.png)
![6-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2488289.png)
![(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2488290.png)
![2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2488291.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2488294.png)

![2-(4-Butoxyphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2488299.png)